molecular formula C19H25NO B14005000 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- CAS No. 5430-64-8

3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-

Katalognummer: B14005000
CAS-Nummer: 5430-64-8
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: FXEIPEMCWVHOLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- is a complex organic compound with a unique structure that includes an acenaphthylene core and a diethylaminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- typically involves multi-step organic reactions. One common method includes the reaction of acenaphthylene with formaldehyde and diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its diethylaminoethyl group may interact with biological receptors or enzymes, leading to various biochemical responses. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acenaphthene: A related compound with a similar acenaphthylene core but lacking the diethylaminoethyl group.

    Naphthalene: Another aromatic compound with a simpler structure compared to 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-.

Eigenschaften

CAS-Nummer

5430-64-8

Molekularformel

C19H25NO

Molekulargewicht

283.4 g/mol

IUPAC-Name

2-(diethylamino)-1-(1,2-dihydroacenaphthylen-3-yl)propan-1-ol

InChI

InChI=1S/C19H25NO/c1-4-20(5-2)13(3)19(21)17-12-10-15-8-6-7-14-9-11-16(17)18(14)15/h6-8,10,12-13,19,21H,4-5,9,11H2,1-3H3

InChI-Schlüssel

FXEIPEMCWVHOLS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(C)C(C1=C2CCC3=CC=CC(=C32)C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.